molecular formula C18H24FN5O B2378192 2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine CAS No. 2380041-11-0

2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine

Cat. No. B2378192
CAS RN: 2380041-11-0
M. Wt: 345.422
InChI Key: ZGIXUZNUJQOSSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it an interesting target for synthesis and study. In

Mechanism of Action

The mechanism of action of 2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by interfering with their DNA synthesis and repair mechanisms. This compound also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine has several biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress in cancer cells, leading to DNA damage and cell death. This compound also inhibits the activity of several enzymes involved in DNA synthesis and repair, leading to the accumulation of DNA damage in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine in lab experiments is its potent anti-cancer activity. This compound can be used to study the mechanisms of cancer cell growth and death, as well as to develop new cancer therapies. However, the limitations of this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine. One direction is to further study the mechanism of action of this compound, including its interactions with cancer cells and other cellular components. Another direction is to develop new cancer therapies based on this compound, either alone or in combination with other drugs. Finally, future studies could explore the potential applications of this compound in other areas of scientific research, such as neuroscience or infectious diseases.

Synthesis Methods

The synthesis of 2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine involves several steps. The first step is the synthesis of the pyridazine intermediate, which is then reacted with piperidine and fluoropyrimidine to produce the final compound. This synthesis method has been optimized over the years to improve the yield and purity of the final product.

Scientific Research Applications

2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine has been studied extensively for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

2-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN5O/c1-18(2,3)15-4-5-16(23-22-15)25-12-13-6-8-24(9-7-13)17-20-10-14(19)11-21-17/h4-5,10-11,13H,6-9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIXUZNUJQOSSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5-fluoropyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.